REACTION_CXSMILES
|
[C:1](=[O:14])([O-])[O:2][C:3]1[CH:8]=CC=C[C:4]=1C(C)(C)C.[NH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][NH2:22].[CH2:23](O)C>>[C:1]([NH:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][NH2:22])([O:2][C:3]([CH3:4])([CH3:8])[CH3:23])=[O:14]
|
Name
|
|
Quantity
|
6.37 mL
|
Type
|
reactant
|
Smiles
|
C(OC1=C(C=CC=C1)C(C)(C)C)([O-])=O
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
NCCCCCCN
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was refluxed overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
leaving a yellow solution
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated to 15 mL
|
Type
|
ADDITION
|
Details
|
diluted with water (30 mL)
|
Type
|
EXTRACTION
|
Details
|
followed by an extraction with dichloromethane (3×50 mL)
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with dichloromethane (3×50 mL)
|
Type
|
WASH
|
Details
|
washed with sodium bicarbonate (2×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a yellow oil
|
Name
|
|
Type
|
|
Smiles
|
C(=O)(OC(C)(C)C)NCCCCCCN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |